phlorisovalerophenone

Übersicht

Beschreibung

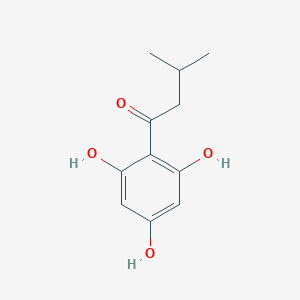

3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one is a chemical compound with the molecular formula C11H14O4. . This compound is characterized by the presence of a butanone group attached to a phenyl ring substituted with three hydroxyl groups at positions 2, 4, and 6.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one can be synthesized through various methods. One common approach involves the reaction of a phenolic compound with a butanone derivative under specific conditions. For example, the reaction of 2,4,6-trihydroxyacetophenone with isovaleryl chloride in the presence of a base such as pyridine can yield the desired product .

Industrial Production Methods

Industrial production of 3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Chemical Properties

Phlorisovalerophenone is synthesized via the enzyme this compound synthase (VPS), which catalyzes the reaction between isovaleryl-CoA and malonyl-CoA to form PIVP. This process is significant in the production of bitter acids in hops, which are crucial for beer flavoring. The enzyme VPS has been characterized as a homodimeric polyketide synthase with specific substrate affinities, indicating its role in aromatic compound biosynthesis .

Antioxidant Properties

Research indicates that PIVP exhibits antioxidant properties, making it a candidate for use in nutraceuticals aimed at preventing oxidative stress-related diseases. In a study involving fermented extracts of Acanthopanax koreanum, PIVP was linked to significant reductions in oxidative stress markers in human skin fibroblast cells, suggesting potential applications in anti-aging products .

Neuroprotective Effects

PIVP has been studied for its neuroprotective effects. In animal models, administration of extracts containing PIVP improved cognitive function and memory retention, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's . These findings highlight the compound's role in modulating signaling pathways associated with memory and cognition.

Flavor Enhancement

In the food industry, PIVP is explored for its flavor-enhancing properties due to its aromatic profile derived from hops. Its incorporation into food products could improve sensory attributes, particularly in beverages where hop flavor is desirable.

Preservation

The antioxidant properties of PIVP may also contribute to food preservation by inhibiting lipid oxidation, thereby extending shelf life and maintaining quality in food products .

Plant Growth Regulation

Studies have indicated that compounds like PIVP can influence plant growth and development by modulating hormonal pathways. This suggests potential applications in agricultural practices to enhance crop yield and resilience against environmental stressors .

Pest Resistance

This compound's role as a secondary metabolite may confer pest resistance to plants producing it, making it an area of interest for developing natural pest control strategies .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one involves its interaction with specific molecular targets. For instance, it binds to the human CD4+ receptor and inhibits HIV infection by preventing the transcription of viral genes . Additionally, it inhibits the growth of oral pathogens by interfering with fatty acid synthesis .

Vergleich Mit ähnlichen Verbindungen

3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one can be compared with other similar compounds, such as:

2,4,6-Trihydroxyisovalerophenone: Similar structure but different substitution pattern.

Phloroglucinol derivatives: Compounds with similar phenolic structures but varying side chains.

The uniqueness of 3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one lies in its specific substitution pattern and its ability to inhibit viral gene transcription and fatty acid synthesis, making it a valuable compound for research and industrial applications .

Biologische Aktivität

Phlorisovalerophenone (PIVP) is a polyketide compound that plays a significant role in the biosynthesis of bitter acids in hops (Humulus lupulus). This article provides a detailed overview of its biological activity, including its biosynthesis, enzymatic functions, and potential therapeutic applications.

Biosynthesis of this compound

This compound is synthesized through a series of enzymatic reactions involving the enzyme this compound synthase (VPS). VPS catalyzes the condensation of isovaleryl-CoA or isobutyryl-CoA with three molecules of malonyl-CoA. This process results in the formation of PIVP and phlorisobutyrophenone, which are intermediates in the production of humulone, a key component contributing to the bitterness in beer.

Key Enzymatic Pathways

- Enzyme: this compound Synthase (VPS)

- Substrates: Isovaleryl-CoA, Isobutyryl-CoA, Malonyl-CoA

- Products: this compound, Phlorisobutyrophenone

The VPS enzyme has been purified and characterized from hop cone glandular hairs, revealing its homodimeric structure with subunits of approximately 45 kDa. The enzyme exhibits specific Km values: 4 µM for isovaleryl-CoA, 10 µM for isobutyryl-CoA, and 33 µM for malonyl-CoA .

Biological Activities

This compound exhibits various biological activities that have garnered interest in pharmacological research.

Antioxidant Properties

Research indicates that PIVP possesses significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. Studies have shown that PIVP can scavenge free radicals effectively, thus contributing to its potential therapeutic effects against oxidative stress-related diseases .

Study on Biosynthesis in E. coli

A notable study successfully engineered Escherichia coli to produce this compound using a synthetic biosynthetic pathway. The researchers constructed a pathway involving hydroxy-3-methylglutaryl CoA (HMG-CoA) leading to the production of PIVP at titers reaching 6.4 mg/L. This work not only demonstrates the feasibility of microbial synthesis but also opens avenues for producing valuable compounds from renewable resources .

Differential Gene Expression in Hops

In another study focusing on hop plants under various stress conditions, researchers identified differentially expressed genes related to the biosynthesis of secondary metabolites including PIVP. The findings suggest that environmental factors significantly influence the metabolic pathways leading to the production of bioactive compounds .

Comparative Analysis of Biological Activities

| Compound | Antioxidant Activity | Anticancer Activity | Source |

|---|---|---|---|

| This compound | High | Potential | Hops (Humulus lupulus) |

| Xanthohumol | Moderate | Yes | Hops (Humulus lupulus) |

| Other Polyketides | Variable | Variable | Various plant sources |

Eigenschaften

IUPAC Name |

3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-6(2)3-8(13)11-9(14)4-7(12)5-10(11)15/h4-6,12,14-15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDWHZGJGWMIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331570 | |

| Record name | phlorisovalerophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26103-97-9 | |

| Record name | 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26103-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | phlorisovalerophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.